2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline

CAS No.: 937602-94-3

Cat. No.: VC4940145

Molecular Formula: C10H11F4NO

Molecular Weight: 237.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937602-94-3 |

|---|---|

| Molecular Formula | C10H11F4NO |

| Molecular Weight | 237.198 |

| IUPAC Name | 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline |

| Standard InChI | InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12/h2-4,9H,5,15H2,1H3 |

| Standard InChI Key | XOKZXBIERVEWBO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

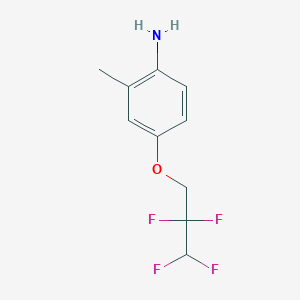

The compound’s structure consists of an aniline backbone substituted with a methyl group at the 2-position and a 2,2,3,3-tetrafluoropropoxy group at the 4-position (Figure 1). The fluorine atoms introduce strong electronegativity and lipophilicity, while the methyl group contributes steric bulk. The IUPAC name is 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline, and its SMILES notation is CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 237.198 g/mol | |

| CAS Number | 937602-94-3 | |

| SMILES | CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N | |

| InChI Key | XOKZXBIERVEWBO-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline involves multi-step organic transformations. A plausible pathway includes:

-

Etherification: Reaction of 4-amino-2-methylphenol with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base (e.g., KCO) to form the tetrafluoropropoxy linkage.

-

Purification: Column chromatography or recrystallization to isolate the product.

Reaction conditions typically employ solvents like toluene or heptane and temperatures ranging from 0°C to 100°C. The use of copper powder as a catalyst has been reported in analogous syntheses of fluorinated anilines .

Hydrochloride Salt Formation

The hydrochloride salt (CAS No. 1458615-91-2) is synthesized by treating the free base with hydrochloric acid, yielding a crystalline solid with enhanced solubility in polar solvents. Its molecular formula is , and the addition of HCl increases the molecular weight to 273.66 g/mol.

Table 2: Comparison of Free Base and Hydrochloride Salt

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 237.198 g/mol | 273.66 g/mol |

| Solubility | Not available | Enhanced in polar solvents |

Applications in Medicinal Chemistry

CFTR Channel Modulation

Fluorinated anilines are known to interact with the cystic fibrosis transmembrane conductance regulator (CFTR). While direct evidence for this compound is lacking, structural analogs like 4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride exhibit ion channel activity, suggesting potential therapeutic utility in cystic fibrosis.

Material Science Applications

Fluorinated Polymers

The tetrafluoropropoxy group improves thermal stability and chemical resistance, making the compound a candidate monomer for high-performance polymers. Applications in coatings and electronics are plausible, though specific studies are needed.

Liquid Crystals

Fluorinated aromatic amines are precursors for liquid crystal materials. The rigid aniline core and flexible fluorinated chain could enable mesophase formation, useful in display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume